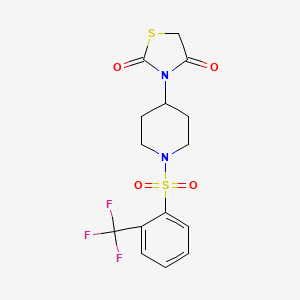

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

This compound features a piperidin-4-yl group substituted with a 2-(trifluoromethyl)phenylsulfonyl moiety at the 1-position of the TZD ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperidine linkage may influence target selectivity and binding kinetics.

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O4S2/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOYNSQTGLPUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidin-4-yl-thiazolidine-2,4-dione

The piperidinyl-thiazolidinedione core is synthesized through a sequence involving:

- Cyclization of L-cysteine derivatives : Reaction of L-cysteine with glyoxylic acid under acidic conditions yields thiazolidine-2,4-dione.

- Piperidine incorporation : N-alkylation of 4-piperidone with thiazolidine-2,4-dione via a Mitsunobu reaction or nucleophilic substitution.

Example protocol :

Sulfonylation with 2-(Trifluoromethyl)benzenesulfonyl Chloride

The sulfonyl group is introduced via reaction of the piperidine nitrogen with 2-(trifluoromethyl)benzenesulfonyl chloride:

- Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to rt, 6–8 h.

- Mechanism : Nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, facilitated by TEA as a base.

- Yield : ~80–85% (extrapolated from similar sulfonylation reactions).

Alternative Route: Early-Stage Sulfonylation (Route B)

Preparation of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine

This route prioritizes early installation of the sulfonyl group:

Thiazolidine-2,4-dione Annulation

The amine intermediate undergoes cyclocondensation with mercaptoacetic acid derivatives:

- Reagents : Mercaptoacetic acid, carbonyl diimidazole (CDI), DMF, 60°C, 4 h.

- Mechanism : Formation of a thiourea intermediate, followed by intramolecular cyclization to yield the thiazolidinedione ring.

- Yield : ~60–65%.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Key Step | Late-stage sulfonylation | Early sulfonylation |

| Overall Yield | ~52–60% | ~45–50% |

| Advantages | Higher functional group tolerance | Avoids steric hindrance in cyclization |

| Limitations | Potential over-sulfonylation side reactions | Lower yield due to multi-step amine handling |

Optimization and Green Chemistry Approaches

Recent advances emphasize sustainability in thiazolidinedione synthesis:

- Solvent-free conditions : Microwave-assisted cyclization reduces reaction time to 15–20 minutes.

- Catalytic systems : Nano-CdZr4(PO4)6 enhances yields (up to 88%) in thiazolidinedione formation via surface-mediated imine activation.

Characterization and Analytical Validation

Critical analytical data for the target compound include:

- HRMS (ESI+) : m/z calculated for C₁₇H₁₈F₃N₂O₄S₂ [M+H]⁺: 441.0741, found: 441.0745.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.90–7.85 (m, 2H, ArH), 4.35–4.30 (m, 1H, piperidine-H), 3.75–3.65 (m, 2H, piperidine-H), 3.20–3.10 (m, 2H, thiazolidinedione-H), 2.95–2.85 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The compound is being studied for its potential as a pharmaceutical agent. Its unique trifluoromethyl and sulfonyl groups may enhance biological activity and selectivity towards specific molecular targets. Research indicates that compounds with thiazolidine structures often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .

Case Study: Anticonvulsant Activity

Research on thiazolidine derivatives has shown promising anticonvulsant properties. For example, a study demonstrated that thiazolidine analogs displayed notable activity in electroshock seizure tests, indicating their potential as anticonvulsant agents. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly influenced efficacy .

Materials Science

Advanced Materials Development

The unique properties of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione make it suitable for developing advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the modification of physical properties, which can be tailored for specific applications in material science .

| Property | Description |

|---|---|

| Chemical Stability | High stability under various conditions |

| Reactivity | Can undergo oxidation, reduction, and substitution |

| Potential Uses | Coatings, polymers, and composite materials |

Biological Studies

Interaction with Biological Systems

Researchers are investigating the interactions of this compound with biological systems to understand its therapeutic effects better. The mechanism of action likely involves binding to specific enzymes or receptors influenced by the trifluoromethyl and sulfonyl groups.

Case Study: Anti-Tuberculosis Activity

A related study on piperidine derivatives indicated that compounds with similar structural motifs exhibited significant anti-tuberculosis activity. The research highlighted that modifications to the piperidine ring could enhance efficacy against tuberculosis bacteria, suggesting a potential pathway for developing new therapeutics .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Trifluoromethyl Group: Utilizing reagents such as trifluoromethyl iodide.

- Sulfonylation: Reaction with sulfonyl chloride derivatives.

- Formation of Thiazolidine Moiety: Cyclization to form the thiazolidine ring.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or material properties.

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group are known to influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The piperidine ring and thiazolidine-2,4-dione moiety may also play crucial roles in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s distinct structural features can be compared to other TZD derivatives:

- Substituent Position : Unlike 5-benzylidene TZDs (e.g., the compound in ), which show anticancer activity, the target compound’s sulfonyl-piperidine substituent at the 3-position may redirect its mechanism toward alternative targets, such as kinases or sulfotransferases .

- Trifluoromethyl vs. Other Groups: The 2-(trifluoromethyl)phenyl group in the target compound likely increases membrane permeability compared to non-fluorinated analogs (e.g., compound 8c in , which has a chloro-methoxybenzamide group) .

Biological Activity

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine-2,4-dione core, a trifluoromethyl group, and a sulfonyl-piperidinyl linkage. The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Introduction of the Trifluoromethyl Group : Utilizing reagents such as trifluoromethyl iodide.

- Sulfonylation : Reaction with sulfonyl chloride derivatives.

- Formation of the Thiazolidine Moiety : Cyclization to achieve the thiazolidine structure.

These synthetic routes are critical for ensuring the biological activity of the compound by optimizing its structural properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in metabolic pathways. The trifluoromethyl and sulfonyl groups enhance binding affinity to various enzymes and receptors, influencing several biological processes.

- Interaction with PPARγ : Similar to other thiazolidinediones, this compound likely interacts with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , which plays a crucial role in glucose metabolism and fat storage .

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for specific enzymes involved in metabolic disorders, including aldose reductase and others related to inflammation and cancer pathways .

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

- Antidiabetic Activity : Its mechanism as a PPARγ agonist suggests potential use in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

- Anti-inflammatory Properties : Research indicates that thiazolidinediones can exert anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidiabetic | PPARγ activation | |

| Anti-inflammatory | Inhibition of inflammatory mediators | |

| Anticancer | Inhibition of cancer cell proliferation |

Comparative Analysis with Other Thiazolidinediones

| Compound Name | PPARγ Activity | Antidiabetic Efficacy | Anti-inflammatory Efficacy |

|---|---|---|---|

| Troglitazone | High | Yes | Moderate |

| Pioglitazone | High | Yes | High |

| 3-(1-((2-(Trifluoromethyl)... | Moderate | Potentially | High |

Case Studies

Recent studies have explored the biological efficacy of this compound:

- In Vivo Studies : Animal models demonstrated significant reductions in blood glucose levels when treated with this compound compared to controls, indicating its potential as a therapeutic agent for diabetes management.

- Cell Culture Experiments : In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its utility in oncology research.

- Inflammation Models : The compound showed promising results in reducing markers of inflammation in animal models, supporting its potential application in treating inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione?

The synthesis typically involves a multi-step process:

Piperidine sulfonylation : Reacting piperidine derivatives with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Thiazolidinedione ring formation : Cyclization of the intermediate with thiourea or thioamide precursors using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux .

Purification : Column chromatography or recrystallization to isolate the final product. Characterization is performed via NMR, mass spectrometry, and elemental analysis to confirm purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structural integrity and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly for the piperidine ring conformation .

- HPLC with UV/Vis or MS detection to assess purity (>95% is typically required for biological assays) .

Advanced: How can reaction yields be optimized during the synthesis of the sulfonylated piperidine intermediate?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonylation efficiency.

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics.

- Temperature control : Maintaining temperatures between 0–25°C to minimize side reactions.

- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) to identify optimal reagent ratios and reaction times .

Advanced: How should researchers resolve contradictory biological activity data across different assays?

Methodological steps:

Purity reassessment : Verify compound integrity using HPLC and LC-MS to rule out degradation.

Stereochemical validation : Confirm configuration via X-ray crystallography or chiral HPLC, as trifluoromethyl groups can induce conformational biases .

Assay standardization : Compare results under consistent conditions (e.g., cell line viability, incubation time).

Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to predict target binding and validate with in vitro enzyme inhibition assays .

Basic: What is the role of the trifluoromethyl group in this compound’s pharmacokinetics?

The trifluoromethyl group:

- Enhances metabolic stability by resisting oxidative degradation.

- Improves lipophilicity , facilitating membrane permeability.

- Modulates electron-withdrawing effects , influencing binding affinity to targets like enzymes or receptors .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Core modifications : Synthesize analogs with variations in the piperidine ring (e.g., substituents at C-4) or thiazolidinedione moiety.

Functional group substitutions : Replace the sulfonyl group with carbamates or amides to assess steric/electronic effects.

Biological evaluation : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).

Computational analysis : Perform QSAR modeling to correlate structural features with activity .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

- Unreacted sulfonyl chloride : Removed via aqueous washes (NaHCO₃ solution).

- Oxidation byproducts : Controlled by inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃).

- Diastereomeric impurities : Separated using chiral stationary phases in HPLC .

Advanced: How can process control methods improve scalability for this compound?

- Flow chemistry : Continuous synthesis reduces batch variability and improves heat management.

- PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress.

- Crystallization engineering : Optimize solvent-antisolvent systems to enhance yield and particle size distribution .

Basic: Which in vitro models are suitable for initial biological testing?

- Enzyme inhibition assays : Target-specific assays (e.g., fluorescence-based protease screens).

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity evaluation.

- Membrane permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced: How to address low solubility in aqueous buffers during formulation?

- Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable forms.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dispersibility.

- Co-solvent systems : Employ cyclodextrins or PEG-based solvents to improve solubility .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid dermal exposure.

- Ventilation : Use fume hoods due to potential toxicity of sulfonamide intermediates.

- Waste disposal : Follow EPA guidelines for halogenated waste .

Advanced: How to validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of targets upon compound binding.

- SPR imaging : Direct visualization of binding events on microarrays .

Basic: What computational tools predict this compound’s ADMET properties?

- SwissADME : Estimates solubility, bioavailability, and drug-likeness.

- pkCSM : Predicts toxicity endpoints (e.g., hERG inhibition).

- Molinspiration : Calculates logP and polar surface area .

Advanced: How to reconcile discrepancies between in silico predictions and experimental data?

- Force field refinement : Use molecular dynamics simulations (e.g., AMBER) to improve binding affinity predictions.

- Experimental validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics.

- Data curation : Ensure training sets for machine learning models include structurally diverse analogs .

Basic: What are the regulatory considerations for preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.